molecular formula C7H8ClNO B8764323 3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE CAS No. 162046-68-6

3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE

Cat. No.: B8764323
CAS No.: 162046-68-6
M. Wt: 157.60 g/mol
InChI Key: QZKWJKIXHKHXFJ-UHFFFAOYSA-N
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Description

3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE is a heterocyclic organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a chloromethyl group attached to the third carbon and a methyl group attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE typically involves the chloromethylation of 2-methylpyridine followed by oxidation. One common method includes the reaction of 2-methylpyridine with formaldehyde and hydrochloric acid to form 3-chloromethyl-2-methylpyridine. This intermediate is then oxidized using peracetic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Peracetic acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE involves its interaction with molecular targets through its reactive chloromethyl and N-oxide groups. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethyl-2-methyl-pyridine: Lacks the N-oxide group, making it less reactive in certain chemical reactions.

    2-Methylpyridine N-oxide: Lacks the chloromethyl group, resulting in different reactivity and applications.

    3-Chloromethylpyridine N-oxide: Similar structure but without the methyl group at the second position.

Uniqueness

3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE is unique due to the presence of both the chloromethyl and N-oxide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

162046-68-6

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-(chloromethyl)-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8ClNO/c1-6-7(5-8)3-2-4-9(6)10/h2-4H,5H2,1H3

InChI Key

QZKWJKIXHKHXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-chloromethyl-2-methylpyridine from Step 2 above (0.50 g; 3.5 mmol) in CHCl3 (40 mL) was added m-chloroperoxybenzoic acid (1.1 g of 55:45 mCPBA:mCBA; 3.5 mmol). After 1.5 h, TLC analysis indicated complete conversion to a lower Rf product. The solution was extracted with equal volumes of saturated aqueous NaHCO3 and water, dried (MgSO4), filtered, and evaporated under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 97:3 CH2Cl2 :MeOH as eluant. 3-Chloromethyl-2-methylpyridine N-oxide was obtained as a solid (TLC: Rf =0.30 (97:3 CH2Cl2 :MeOH); FAB MS m/z 158 (M+ +H)).
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1.1 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-chloromethyl-2-methylpyridine (0.50 g, 3.5 mmol) from step 2 above in CHCl3 (40 mL) was added MCPBA (1.1 g of 50% MCPBA by weight; 3.5 mmol). After 1.5 h, the solution was extracted with saturated aqueous NaHCO3 (40 mL), water (40 mL), dried (MgSO4), filtered, and evaporated under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 97:3 CH2Cl2 :MeOH as eluant. 3-Chloromethyl-2-methylpyridine-N-oxide was obtained as a solid (TLC: Rf = 0.30 (97:3 CH2Cl2 :MeOH); FAB MS m/z 158 (M+ +H)).
Quantity
0.5 g
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reactant
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1.1 g
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reactant
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40 mL
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Synthesis routes and methods IV

Procedure details

Prepared essentially according to the procedure of I. M. Bell et al., J. Med. Chem. 41, 2146–2163 (1998). To a stirred solution of the crude 3-hydroxymethyl-2-methyl-pyridine of Step B (1.35 g, 9.53 mmol) in chloroform (50 mL) was added 90% m-chloroperbenzoic acid (2.0 g, 10.4 mmol). After stirring overnight at room temperature, an additional quantity of 90% m-chloroperbenzoic acid (1.0 g, 5.2 mmol) was added. The reaction mixture was stirred for an additional 3 hours and then quenched with saturated aqueous sodium bicarbonate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give a yellow solid. Purification by flash chromatography using a solvent system of 3% methanol in chloroform provided 0.85 g of the title compound as a brown-orange amorphous solid.
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1.35 g
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2 g
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50 mL
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1 g
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